
Furan, 2-hexadecyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran (THF) derivatives are characterized by their saturated furan ring, which enhances stability compared to aromatic furans. The long alkyl chain in this compound likely increases hydrophobicity and reduces volatility, making it relevant in polymer chemistry or surfactant applications .
Preparation Methods
The synthesis of furan derivatives, including Furan, 2-hexadecyltetrahydro-, typically involves cyclization reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Industrial production methods often utilize biomass feedstocks, such as oat hulls, rice husks, and sugarcane bagasse, which are converted into furfural and subsequently into furan derivatives .
Chemical Reactions Analysis
Furan, 2-hexadecyltetrahydro- undergoes various chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form compounds such as succinaldehyde.
Reduction: Catalytic reduction of furan can yield tetrahydrofuran.
Substitution: Furan can undergo substitution reactions, such as nitration using acetyl nitrate and sulfonation using sulfur trioxide/pyridine.
Cycloaddition: Furan participates in Diels-Alder reactions with dienophiles to form oxabicycloheptane derivatives.
Scientific Research Applications
Furan, 2-hexadecyltetrahydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Furan, 2-hexadecyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Structural and Functional Analogues
2,5-Dimethyltetrahydrofuran (CAS 1003-38-9)
- Structure : Features methyl groups at positions 2 and 5 on the THF ring.
- Properties :
4-Hexyldihydro-2(3H)-furanone (CAS 63450-32-8)
- Structure : A γ-lactone with a hexyl group at position 3.
- Properties :
5-Pentyldihydrofuran-2(3H)-one (CAS 104-61-0)
- Structure : A δ-lactone with a pentyl substituent.
- Properties: Similarity score: 0.93 (compared to hypothetical 2-hexadecyltetrahydrofuran) . Thermal behavior: Enthalpy of vaporization (ΔvapH°) for lactones averages ~63 kJ/mol, suggesting higher energy requirements for phase changes compared to non-polar THF derivatives .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Key Functional Groups |
---|---|---|---|---|
2-Hexadecyltetrahydrofuran | ~298.5 | >300* | ~8.5* | Tetrahydrofuran, C16 alkyl |
2,5-Dimethyltetrahydrofuran | 100.16 | 92 | 1.2 | Tetrahydrofuran, methyl |
4-Hexyldihydrofuranone | 170.25 | 245–250 | 3.8 | Lactone, hexyl |
5-Pentyldihydrofuranone | 156.22 | 230–235 | 3.5 | Lactone, pentyl |
*Predicted based on alkyl chain length and THF backbone .
Spectroscopic Differentiation
- NMR Analysis: 2-Hexadecyltetrahydrofuran: Expected ¹H NMR signals for THF protons at δ 1.5–1.8 (methylene) and δ 3.6–3.8 (ether oxygen-adjacent CH₂). The hexadecyl chain would show δ 0.8–1.3 (terminal CH₃) and δ 1.2–1.4 (methylene) . Lactones (e.g., 4-hexyldihydrofuranone): Distinct carbonyl (C=O) ¹³C signal at δ 170–180 ppm, absent in THF derivatives .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-hexadecyltetrahydrofuran with high purity, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of the corresponding furan derivative or alkylation reactions under inert conditions. Key variables include:
- Catalyst selection : Palladium-on-carbon or Raney nickel for hydrogenation .
- Solvent systems : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize side reactions .
- Temperature control : Maintain 40–60°C for optimal reaction kinetics .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-hexadecyltetrahydrofuran, and how should data interpretation be standardized?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to confirm alkyl chain integration and furan ring saturation. Compare chemical shifts with reference databases (e.g., NIST Chemistry WebBook) .
- IR spectroscopy : Identify C-O-C (1120–1220 cm−1) and alkyl C-H stretches (2850–2960 cm−1) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 296.3) and fragmentation patterns .
- Standardization : Calibrate instruments using certified standards and document solvent effects to ensure reproducibility .
Q. What are the recommended storage conditions to maintain the stability of 2-hexadecyltetrahydrofuran in laboratory settings?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Inert atmosphere : Use argon or nitrogen to avoid oxidation .
- Compatibility : Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO3, KMnO4) .
- Monitoring : Perform periodic GC-MS analysis to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and electronic properties of 2-hexadecyltetrahydrofuran?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane or ethanol) to assess conformational stability .
- Reactivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Validation : Cross-check computational results with experimental kinetics data (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of 2-hexadecyltetrahydrofuran across studies?
- Methodological Answer :
- Comparative analysis : Replicate experiments using identical purity grades (≥98%) and solvent systems (e.g., ethanol vs. DMSO) .
- Error source identification : Quantify batch-to-batch variability in alkyl chain length (via GC-MS) and crystallinity (via XRD) .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies .
Q. What experimental strategies elucidate the reaction mechanisms of 2-hexadecyltetrahydrofuran in complex catalytic systems?
- Methodological Answer :
- Isotopic labeling : Use 13C-labeled analogs to track carbon migration in ring-opening reactions .
- Kinetic profiling : Conduct time-resolved in-situ FTIR or Raman spectroscopy to detect intermediates .
- Catalyst characterization : Perform XPS or TEM on spent catalysts to identify active sites .
- Mechanistic modeling : Develop microkinetic models integrating activation energies and turnover frequencies .
Q. Data Presentation and Validation
Properties
CAS No. |
106789-24-6 |
---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-hexadecyloxolane |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h20H,2-19H2,1H3 |
InChI Key |
DHJJOPRVQLGFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.